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Abstract
3-Chloro-5-methoxyisonicotinonitrile (CAS: 1221793-66-3) represents a "privileged scaffold"

in modern drug discovery, particularly for the synthesis of Phosphodiesterase 4 (PDE4)

inhibitors and Type I/II Kinase inhibitors. Its unique substitution pattern—combining an electron-

withdrawing nitrile, a reactive halogen handle, and a steric/electronic modulating methoxy

group—allows for the rapid construction of complex heteroaromatic systems. This guide details

the strategic application of this intermediate, focusing on regioselective cross-coupling and

nitrile transformations essential for generating high-affinity pharmacophores.
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Property Specification

IUPAC Name 3-Chloro-5-methoxypyridine-4-carbonitrile

CAS Number 1221793-66-3

Molecular Formula C₇H₅ClN₂O

Molecular Weight 168.58 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM; slightly soluble in

MeOH

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Key Hazard
Irritant (H315, H319); releases toxic fumes

(NOx, HCl, HCN) upon combustion

Strategic Application: The "Catechol Mimic" Logic
In the design of PDE4 inhibitors (e.g., analogs of Roflumilast or Apremilast), the 3,4-

dialkoxyphenyl motif is a critical pharmacophore that binds to the hydrophobic pocket of the

enzyme. The 3-Chloro-5-methoxyisonicotinonitrile scaffold serves as a bioisostere for this

motif but offers superior metabolic stability and vector control.

The Methoxy Group (C5): Mimics the hydrogen-bond acceptor properties of the catechol

ether while preventing metabolic demethylation often seen in simple catechols.

The Chlorine Atom (C3): Provides a distinct steric bulk that fills the hydrophobic pocket and

serves as a versatile handle for orthogonal functionalization via cross-coupling.

The Nitrile Group (C4): Acts as a precursor to amides (a key feature in Roflumilast) or

heterocycles (triazoles/oxadiazoles) that interact with the metal center (Mg²⁺/Zn²⁺) in the

PDE active site.
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Figure 1: Divergent synthetic pathways from the core scaffold. The C3-Chlorine allows for

carbon-carbon bond formation, while the C4-Nitrile serves as a gateway to polar

pharmacophores.

Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at
C3
Objective: To introduce an aryl or heteroaryl group at the 3-position without affecting the nitrile

or methoxy groups. This is critical for extending the scaffold into the solvent-exposed region of

the kinase/PDE binding pocket.

Reagents:

Substrate: 3-Chloro-5-methoxyisonicotinonitrile (1.0 equiv)

Boronic Acid: Arylboronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

Base: K₂CO₃ (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v)
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Procedure:

Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and

base. Seal and purge with Argon for 5 minutes.

Solvation: Add degassed 1,4-Dioxane/Water mixture.

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

Reaction: Heat to 90°C for 4–6 hours. (Monitor via LC-MS; the starting material peak at ~169

m/z should disappear).

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium

residues. Wash the pad with EtOAc.

Purification: Concentrate the filtrate and purify via Flash Column Chromatography

(Hexane/EtOAc gradient).

Critical Note: The electron-deficient nature of the pyridine ring facilitates oxidative addition at

the C-Cl bond, but the adjacent nitrile can coordinate to Pd. Using a bidentate ligand like dppf

prevents catalyst deactivation.

Protocol B: Controlled Hydrolysis to Primary Amide
Objective: To convert the C4-nitrile into a primary amide (-CONH₂), a functional group often

required for hydrogen bonding in the PDE4 active site (analogous to the benzamide in

Roflumilast).

Reagents:

Substrate: 3-Chloro-5-methoxyisonicotinonitrile (or the Suzuki product from Protocol A)

Oxidant: 30% Hydrogen Peroxide (H₂O₂) (5.0 equiv)

Base: Potassium Carbonate (K₂CO₃) (0.5 equiv) or NaOH (1.0 equiv)

Solvent: DMSO/Ethanol (1:1)
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Procedure:

Dissolution: Dissolve the substrate in DMSO/Ethanol at 0°C.

Addition: Add K₂CO₃ followed by the dropwise addition of H₂O₂. Caution: Exothermic

reaction.

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

Quenching: Quench carefully with saturated sodium thiosulfate solution to neutralize excess

peroxide.

Isolation: Dilute with water. The primary amide product often precipitates out. Filter and wash

with cold water. If no precipitate forms, extract with DCM/Isopropanol (3:1).

Mechanism: The hydroperoxide anion (HOO⁻) attacks the nitrile carbon, forming an imidate

intermediate which tautomerizes to the primary amide. This method avoids the harsh acidic

conditions that might demethylate the C5-methoxy group.

Quality Control & Analytical Methods
HPLC Method for Purity Assessment:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

Diagnostic Signals:

Methoxy (-OCH₃): Singlet at ~3.9–4.0 ppm.
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Pyridine Protons: Two singlets (unless coupled). H2 and H6 will appear downfield (~8.5–

9.0 ppm) due to the electron-withdrawing nitrile and chlorine.

Nitrile Carbon (¹³C): Characteristic peak at ~115–117 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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